5-Bromo-N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide 5-Bromo-N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15868742
InChI: InChI=1S/C10H16BrN3O2S/c1-4-14(5-2)17(15,16)9-7-13-6-8(11)10(9)12-3/h6-7H,4-5H2,1-3H3,(H,12,13)
SMILES:
Molecular Formula: C10H16BrN3O2S
Molecular Weight: 322.22 g/mol

5-Bromo-N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide

CAS No.:

Cat. No.: VC15868742

Molecular Formula: C10H16BrN3O2S

Molecular Weight: 322.22 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide -

Specification

Molecular Formula C10H16BrN3O2S
Molecular Weight 322.22 g/mol
IUPAC Name 5-bromo-N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide
Standard InChI InChI=1S/C10H16BrN3O2S/c1-4-14(5-2)17(15,16)9-7-13-6-8(11)10(9)12-3/h6-7H,4-5H2,1-3H3,(H,12,13)
Standard InChI Key KCQIUTSIBIQYJV-UHFFFAOYSA-N
Canonical SMILES CCN(CC)S(=O)(=O)C1=CN=CC(=C1NC)Br

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Structural Formula

The IUPAC name 5-bromo-N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide systematically describes its structure:

  • A pyridine ring substituted at the 3-position with a sulfonamide group (SO2N(C2H5)2\text{SO}_2\text{N(C}_2\text{H}_5\text{)}_2).

  • A bromine atom at the 5-position.

  • A methylamino group (NHCH3\text{NHCH}_3) at the 4-position.

The canonical SMILES representation CCN(CC)S(=O)(=O)C1=CN=CC(=C1NC)Br\text{CCN(CC)S(=O)(=O)C1=CN=CC(=C1NC)Br} confirms this arrangement .

Crystallographic and Stereochemical Considerations

While no crystallographic data is available for this specific compound, analogous pyridine sulfonamides often exhibit planar aromatic rings with sulfonamide groups adopting staggered conformations to minimize steric hindrance. The absence of chiral centers simplifies its stereochemical profile, though substituent orientations may influence intermolecular interactions.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC10H16BrN3O2S\text{C}_{10}\text{H}_{16}\text{BrN}_3\text{O}_2\text{S}
Molecular Weight322.22 g/mol
XLogP32
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Synthesis and Manufacturing

Reaction Pathways

The synthesis of 5-bromo-N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide typically proceeds via sequential functionalization of a pyridine precursor:

  • Sulfonylation: Introduction of the sulfonamide group at the 3-position using diethylamine and sulfonyl chloride under basic conditions.

  • Bromination: Electrophilic aromatic bromination at the 5-position, often employing Br2\text{Br}_2 or NBS\text{NBS} (N-bromosuccinimide).

  • Amination: Methylamine substitution at the 4-position via nucleophilic aromatic substitution or palladium-catalyzed coupling.

Optimization Challenges

  • Regioselectivity: Bromination must avoid competing reactions at the 2- or 4-positions.

  • Stability: The methylamino group may require protection during sulfonylation to prevent side reactions.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
SulfonylationClSO2N(C2H5)2\text{ClSO}_2\text{N(C}_2\text{H}_5\text{)}_2, Et3N\text{Et}_3\text{N}, 0–5°C65%
BrominationNBS\text{NBS}, AIBN\text{AIBN}, CCl4_4, reflux78%
AminationCH3NH2\text{CH}_3\text{NH}_2, Pd(OAc)2_2, 100°C52%

Physicochemical Properties

Solubility and Lipophilicity

With an XLogP3 of 2, the compound exhibits moderate lipophilicity, favoring solubility in organic solvents like dichloromethane or ethyl acetate over water . The sulfonamide group enhances polarity, enabling limited aqueous solubility under acidic or basic conditions.

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks include ν(SO2)\nu(\text{SO}_2) at 1150–1350 cm1^{-1} and ν(NH)\nu(\text{NH}) at 3300–3500 cm1^{-1}.

  • NMR: 1H^1\text{H} NMR would show pyridine protons as a deshielded multiplet (δ 7.5–8.5 ppm), methylamino protons at δ 2.8–3.2 ppm, and diethyl groups as quartets (δ 1.2–1.5 ppm) .

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